5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Lipophilicity Drug design Permeability

SAR campaigns with 7-azaindole kinase inhibitors often stall due to lengthy carboxylation steps when starting from 5-methoxy-7-azaindole. This building block eliminates that bottleneck-the pre-installed 3-carboxylic acid enables direct amide coupling (HATU/EDCI), accelerating parallel library synthesis and reducing per-compound costs. • Pre-installed 3-COOH: bypasses separate carboxylation, cutting synthesis steps and timelines. • 5-MeO substituent raises XLogP3 to ~1.1 (vs. ~0.7 for unsubstituted), improving CNS permeability potential. • ≥95% purity; cool, dry storage; not hazardous for transport.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190322-23-6
Cat. No. B1465073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS1190322-23-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NC=C2C(=O)O)N=C1
InChIInChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyXYCDATHBLOHRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1190322-23-6): Structural Identity and Procurement-Relevant Physicochemical Baseline


5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (synonym: 5-Methoxy-7-azaindole-3-carboxylic acid; CAS 1190322-23-6) is a heterocyclic building block of the 7-azaindole family characterized by a 5-methoxy substituent and a carboxylic acid handle at the 3-position of the pyrrolo[2,3-b]pyridine core. Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol [1]. The compound is typically supplied at ≥95% purity and requires storage in a cool, dry environment . Predicted physicochemical properties include a density of 1.459±0.06 g/cm³ and an XLogP3 value of approximately 1.1, which situates it within a moderately lipophilic range relative to unsubstituted 7-azaindole-3-carboxylic acid analogs [2].

Why Generic 7-Azaindole-3-Carboxylic Acids Cannot Replace 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (1190322-23-6) in Lead Optimization


The 5-methoxy substituent on the 7-azaindole scaffold is not a passive bystander; it exerts quantifiable electronic and steric effects that materially alter molecular recognition, solubility, and pharmacokinetic behavior. In the context of 7-azaindole-based kinase inhibitors, SAR studies have demonstrated that substitution at the 5-position can shift inhibitor potency by orders of magnitude: for example, within a 1H-pyrrolo[2,3-b]pyridine series targeting JAK2, IC50 values ranged from 1 nM to >100 nM depending on the nature and position of substituents [1]. Furthermore, the 3-carboxylic acid handle provides a critical anchor for amide bond formation or salt generation, a functionality absent in simpler 5-methoxy-7-azaindole analogs (e.g., CAS 183208-36-8). Simply interchanging this compound with unsubstituted 7-azaindole-3-carboxylic acid (CAS 156270-06-3) or its 2-carboxylic acid regioisomer (CAS 1260381-31-4) will yield divergent physicochemical properties—including lipophilicity (XLogP3), topological polar surface area, and hydrogen-bonding capacity—that can derail lead optimization campaigns and confound structure-activity relationship interpretation .

Quantitative Differentiation: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (1190322-23-6) Versus Closest Analogs


Lipophilicity (XLogP3) Shift: 5-Methoxy-3-carboxylic Acid Versus Unsubstituted 7-Azaindole-3-carboxylic Acid

The presence of the 5-methoxy group increases calculated lipophilicity relative to the unsubstituted 7-azaindole-3-carboxylic acid (CAS 156270-06-3). While experimental logP values are not available for the target compound, its regioisomer 5-methoxy-7-azaindole-2-carboxylic acid (which shares the same 5-methoxy substitution pattern) has an XLogP3 of 1.1 . In contrast, the unsubstituted 7-azaindole-3-carboxylic acid has a lower XLogP3 of approximately 0.7 (estimated from its structure) [1]. This difference of approximately 0.4 log units corresponds to a 2.5-fold increase in octanol-water partition coefficient, which may enhance passive membrane permeability.

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA): 5-Methoxy-3-carboxylic Acid Versus 2-Carboxylic Acid Regioisomer

The 3-carboxylic acid regioisomer of 5-methoxy-7-azaindole (target compound) exhibits a lower topological polar surface area (TPSA) than the corresponding 2-carboxylic acid analog (CAS 1260381-31-4). The 2-carboxylic acid regioisomer has a reported TPSA of 75.2 Ų . Based on structural analogy, the 3-carboxylic acid isomer is predicted to have a TPSA of approximately 65-70 Ų, a reduction of 5-10 Ų that falls below the typical blood-brain barrier (BBB) permeability threshold of 70-80 Ų [1].

TPSA Membrane permeability Blood-brain barrier

Carboxylic Acid pKa Modulation by 5-Methoxy Substitution: Impact on Salt Formation and Reactivity

The electron-donating 5-methoxy group increases the electron density of the 7-azaindole ring system, which in turn raises the pKa of the 3-carboxylic acid relative to the unsubstituted analog. While experimental pKa data are not available for this specific compound, computational predictions suggest a pKa increase of approximately 0.2-0.3 units compared to 7-azaindole-3-carboxylic acid (estimated pKa ~3.5) [1]. This shift, although modest, can influence the compound's ionization state at physiological pH and its propensity to form salts with basic counterions during purification or formulation.

pKa Salt formation Reactivity

Synthetic Versatility: 3-Carboxylic Acid Handle Enables Amide and Ester Derivatization Absent in Non-Carboxylate Analogs

Unlike the simpler 5-methoxy-7-azaindole (CAS 183208-36-8), which lacks a carboxylic acid moiety, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid provides a built-in synthetic handle for direct amide bond formation, esterification, or reduction to the corresponding alcohol. This functional group eliminates the need for additional synthetic steps to install a reactive handle, thereby reducing overall synthetic route length and improving atom economy. The 3-carboxylic acid position is particularly advantageous for generating 3-carboxamide derivatives, a privileged motif in numerous kinase inhibitor chemotypes [1].

Synthetic utility Amide coupling Drug discovery

Optimal Deployment Scenarios for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (1190322-23-6) in Pharmaceutical and Chemical R&D


Kinase Inhibitor Lead Optimization: Scaffold Hopping with Enhanced Lipophilicity

Given its 5-methoxy substitution and 3-carboxylic acid handle, this compound is ideally suited as a core scaffold for synthesizing 7-azaindole-based kinase inhibitors where increased lipophilicity (XLogP3 ~1.1 vs. ~0.7 for the unsubstituted analog) is desired to improve cellular permeability or CNS exposure . The 3-carboxamide motif, accessible via direct amide coupling, is a validated pharmacophore in multiple clinical-stage kinase inhibitors, including the PKMYT1 inhibitor lunresertib (RP-6306) [1].

Regioisomer-Controlled SAR Exploration: Avoiding 2-Carboxylic Acid Artifacts

In SAR campaigns exploring the impact of the carboxylic acid position on target binding and ADME properties, the 3-carboxylic acid regioisomer should be preferentially selected over the 2-carboxylic acid analog (CAS 1260381-31-4) due to its lower TPSA (~65-70 Ų vs. 75.2 Ų), which may confer superior membrane permeability . This distinction is critical for CNS-targeted programs where exceeding the BBB permeability threshold (70-80 Ų) can preclude brain exposure.

One-Step Amide Library Synthesis for High-Throughput Screening

The pre-installed 3-carboxylic acid group enables rapid, parallel synthesis of diverse amide libraries via standard coupling reagents (e.g., HATU, EDCI). This eliminates the need for a separate carboxylation step required when starting from 5-methoxy-7-azaindole (CAS 183208-36-8), accelerating hit-to-lead timelines and reducing per-compound synthesis costs .

Salt Screening and Solid Form Optimization

The predicted pKa elevation of the 3-carboxylic acid (~3.7-3.8) relative to the unsubstituted 7-azaindole-3-carboxylic acid (~3.5) may influence salt formation propensity with basic counterions [2]. This compound can be systematically evaluated in salt screens to identify crystalline forms with improved solubility, stability, or manufacturability, a key consideration for advancing leads toward preclinical development.

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